Cadmium selenate

Description

Properties

IUPAC Name |

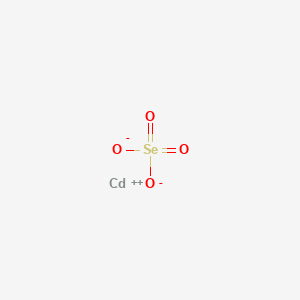

cadmium(2+);selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFKXHQTGNWIJW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884646 | |

| Record name | Selenic acid, cadmium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13814-62-5 | |

| Record name | Cadmium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, cadmium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, cadmium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U4HEE3NCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Product Characterization

The reaction is typically conducted in an aqueous medium under controlled temperature and stoichiometric conditions. Cadmium oxide, a white crystalline solid, reacts exothermically with selenic acid, a strong oxidizing agent. Key factors influencing the product include:

Table 1: Summary of this compound Hydrates

| Property | CdSeO₄·H₂O | CdSeO₄·2H₂O |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c (No. 14) | Pbca (No. 61) |

| Dehydration Temperature | 100°C | N/A |

Procedural Considerations

-

Purity Control : Excess selenic acid ensures complete conversion of CdO to CdSeO₄, minimizing unreacted starting materials.

-

Safety Precautions : Selenic acid is highly corrosive, necessitating the use of protective equipment and fume hoods during synthesis. Cadmium compounds are toxic, requiring stringent waste management protocols.

Alternative Synthetic Pathways and Historical Context

While the CdO–H₂SeO₄ reaction is the primary method, historical literature and patent records suggest exploratory approaches for this compound synthesis. For example, early 20th-century investigations into cadmium selenide (CdSe) production inadvertently informed later selenate research. A 1939 patent (US2176495A) describes cadmium sulphate (CdSO₄) reactions with alkali seleno-sulphates under varying temperatures. Although this method primarily yields CdSe, it highlights the reactivity of cadmium salts with selenium-containing precursors, a principle applicable to selenate synthesis.

Challenges in Historical Methods

-

Impurity Formation : Early attempts using stoichiometric ratios of reactants often produced mixed phases of cadmium selenide, seleno-sulphate, and sulphite due to incomplete hydrolysis.

-

Temperature Sensitivity : Precipitation at low temperatures (e.g., 60°C) yielded cadmium seleno-sulphate intermediates, whereas boiling solutions promoted pure CdSeO₄ formation.

Mechanistic Insights and Kinetic Analysis

The formation of this compound proceeds via a proton-transfer mechanism, where selenic acid acts as a Brønsted acid. The reaction mechanism can be delineated as follows:

-

Acid-Base Reaction : CdO (basic oxide) neutralizes H₂SeO₄, producing Cd²⁺ and SeO₄²⁻ ions.

-

Crystallization : Hydrated CdSeO₄ crystallizes from the aqueous solution, with water molecules coordinating the cadmium ion.

Role of Excess Reactants

Using excess selenic acid shifts the equilibrium toward product formation, as per Le Chatelier’s principle. This is critical for achieving high yields, particularly in large-scale syntheses.

Industrial and Environmental Considerations

This compound’s toxicity necessitates careful handling, but its synthesis has implications for environmental remediation. Studies on selenium–cadmium interactions in plants (e.g., Artemisia argyi) reveal that exogenous selenium mitigates cadmium toxicity by reducing Cd uptake and enhancing antioxidant responses. While these findings pertain to biological systems, they underscore the importance of controlled cadmium compound synthesis to minimize ecological harm .

Chemical Reactions Analysis

Thermal Decomposition

The dihydrate undergoes dehydration upon heating:

Further heating may decompose CdSeO₄ into cadmium oxide (CdO) and selenium trioxide (SeO₃), though detailed pathways require further study .

Aqueous Dissociation and Environmental Behavior

In aqueous solutions, this compound dissociates into ionic species:

This dissociation facilitates cadmium mobility in soil and water systems. Environmental studies highlight interactions with organic ligands (e.g., EDTA), which enhance Cd²⁺ and SeO₄²⁻ mobility . Chelating agents can increase ion transport, posing risks to groundwater .

Biological Interactions

In plants and microbes, this compound influences biochemical pathways:

-

Antioxidant Defense : Selenium upregulates glutathione peroxidase and superoxide dismutase, counteracting cadmium-induced oxidative stress .

-

Cell Wall Reinforcement : Selenite (but not selenate) enhances lignin and suberin biosynthesis in plant roots, reducing Cd translocation .

Table 1: Selenium Effects on Antioxidant Enzymes in Citrobacter freundii

| Cd Concentration (ppm) | Protein Decrease (%) | Antioxidant Activity Increase (%) |

|---|---|---|

| 75 | 21 | 12 |

| 100 | 40 | 25 |

| 125 | 62 | 50 |

Substitution and Ligand Exchange

This compound undergoes anion substitution in the presence of competing ligands (e.g., sulfate, organic acids):

Such reactions are critical in soil chemistry, influencing cadmium bioavailability and environmental persistence .

Scientific Research Applications

Environmental Applications

Detoxification of Cadmium in Soil

Cadmium is a toxic heavy metal that poses significant risks to plant health and soil quality. Research indicates that cadmium selenate can be used to mitigate cadmium toxicity in contaminated soils. For instance, studies have shown that the application of selenium (in the form of selenate) can significantly reduce cadmium accumulation in plants by altering its bioavailability in the soil. In pot experiments, varying rates of selenate application were tested on radishes grown in cadmium-contaminated soil. Results indicated that higher selenate concentrations increased cadmium translocation from roots to shoots but ultimately reduced cadmium levels in the edible parts of the plants .

| Treatment Type | Cadmium Reduction (%) | Selenium Increase (mg/kg) |

|---|---|---|

| Control | 0 | 0 |

| Selenate Low | 25 | 1 |

| Selenate High | 36.5 | 2.5 |

Nanotechnology

Synthesis and Applications of Cadmium Selenide Nanoparticles

Cadmium selenide (CdSe) nanoparticles, derived from this compound, are notable for their applications in optoelectronics and photonics. Their unique optical properties make them suitable for use in solar cells, light-emitting devices, and sensors. The synthesis methods for CdSe nanoparticles include chemical vapor deposition and biogenic synthesis using microorganisms, which can enhance their biocompatibility and reduce toxicity .

Key Properties of CdSe Nanoparticles

- Optical Efficiency : CdSe exhibits a high absorption coefficient and photoluminescence efficiency, making it ideal for photovoltaic applications.

- Toxicity Management : Biogenic synthesis methods help mitigate the inherent toxicity of cadmium compounds, making them safer for environmental applications .

Biomedical Applications

Antimicrobial Properties

this compound has been studied for its antimicrobial properties, which can be harnessed in medical applications. Research indicates that CdSe nanoparticles possess significant antibacterial activity against various pathogens. This property is particularly relevant in developing new antimicrobial agents and coatings for medical devices .

Drug Delivery Systems

The unique properties of CdSe nanoparticles also make them suitable for drug delivery systems. Their ability to encapsulate drugs and release them in a controlled manner can enhance therapeutic efficacy while minimizing side effects. Studies are ongoing to explore their potential in targeted therapy for cancer treatment .

Mechanism of Action

The mechanism by which cadmium selenate exerts its effects involves its interaction with biological molecules and cellular structures. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. Selenium, on the other hand, can participate in redox reactions, influencing cellular oxidative stress levels. The combined effects of cadmium and selenium can lead to various biochemical and physiological changes in organisms .

Comparison with Similar Compounds

Comparison with Cadmium Selenite (CdSeO₃)

Chemical Properties and Reactivity

Cadmium selenite (CdSeO₃) contains selenite (SeO₃²⁻), which has a lower oxidation state (+4) compared to selenate (+6). This difference influences their environmental behavior: selenite is more readily reduced to elemental selenium (Se⁰) by microbial activity under aerobic conditions, while selenate reduction typically requires anaerobic environments . Consequently, cadmium selenate may persist longer in oxic environments, increasing cadmium bioavailability.

Comparison with Cadmium Sulfate (CdSO₄)

Structural and Reactivity Differences

Both compounds share a divalent cadmium cation, but sulfate (SO₄²⁻) and selenate (SeO₄²⁻) differ in ionic radius and electronegativity. Selenate reacts more slowly than sulfate in surface adsorption processes, with lower activation energies, indicating weaker binding affinity in soil systems .

Plant Interactions Sulfate and selenate antagonistically compete for plant uptake, which may reduce this compound’s mobility in sulfate-rich soils.

Toxicity Profile Cadmium sulfate is acutely toxic due to high solubility, while this compound’s toxicity is modulated by selenium’s dual role as both a nutrient and toxicant. Selenate mitigates cadmium toxicity in plants (e.g., reducing Cd accumulation in mushrooms by 22.45% ), but excessive selenium intake risks selenosis in animals .

Interaction with Other Metal Selenates (e.g., Zinc Selenate)

Reactivity and Activation Energy

Cadmium reacts more slowly than zinc, nickel, or cobalt in surface adsorption, with lower activation energies . This slower reactivity may prolong this compound’s environmental persistence compared to zinc selenate.

Biological Effects Zinc selenate and this compound both influence heavy metal detoxification pathways, but zinc is an essential micronutrient, whereas cadmium is non-essential and toxic. In Brassica napus, selenium supplementation reduces cadmium uptake but has minimal impact on zinc .

Environmental Impact and Remediation Potential

Microbial Interactions

Anaerobic granular sludge can simultaneously remove selenate and cadmium, likely through biosorption and selenate reduction to Se⁰, which immobilizes cadmium via complexation . However, this compound’s stability under aerobic conditions may limit this process unless specific microbial consortia are present.

Phytoremediation

Selenate application reduces cadmium accumulation in crops like Brassica chinensis and oyster mushrooms, suggesting this compound’s selenium component could be leveraged for phytostabilization .

Toxicological Comparisons

However, symbiotic bacteria like Lactobacillus Firm-5 can bioaccumulate selenate, mitigating host toxicity .

Data Tables

Table 1: Key Properties of this compound and Analogues

Table 2: Cadmium Accumulation in Plants with Selenium Application

Biological Activity

Cadmium selenate (CdSeO₄) is a compound that combines cadmium, a heavy metal, with selenate, a form of selenium. Understanding its biological activity is crucial due to the implications for environmental health and potential applications in biotechnology. This article reviews recent research findings on the biological effects of this compound, focusing on its interactions with biological systems, particularly in microbial and plant models.

Overview of Cadmium and Selenium

Cadmium is known for its toxicity and environmental persistence, affecting various biological systems. It can disrupt cellular processes and lead to oxidative stress. Conversely, selenium is an essential trace element that plays a critical role in antioxidant defense mechanisms through its incorporation into selenoproteins, which are vital for maintaining cellular homeostasis.

Interaction Between Cadmium and Selenium

Research indicates that selenium may mitigate the toxic effects of cadmium. A study conducted on Citrobacter freundii demonstrated that the addition of selenium to cadmium-containing media reduced the detrimental impacts of cadmium on bacterial growth and protein content. Specifically, cadmium concentrations above 40 ppm were found to hinder bacterial growth significantly, while selenium at concentrations of 1.0 and 3.0 ppm improved antioxidant enzyme activities despite the presence of cadmium .

Table 1: Effects of Selenium on Antioxidant Enzyme Activities in Citrobacter freundii

| Cadmium Concentration (ppm) | Protein Content Decrease (%) | Antioxidant Enzyme Activity Improvement (%) |

|---|---|---|

| 0 | 0 | Baseline |

| 75 | 21 | +12 |

| 100 | 40 | +25 |

| 125 | 62 | +50 |

Case Studies on Biological Activity

- Honey Bee Microbiome Study : A study investigating the effects of cadmium and selenate exposure on honey bees revealed significant alterations in their microbiome composition. The exposure to cadmium led to a decrease in beneficial bacteria such as Lactobacillus, while selenate treatment resulted in an increase in certain beneficial strains. This suggests that selenium may play a role in modulating microbiota responses to heavy metal stress .

- Toxicity Assessment in Rats : A 28-day oral toxicity study of cadmium selenide (a related compound) in Sprague-Dawley rats indicated adverse health effects at higher doses. Notably, signs of toxicity included weight loss and organ damage, emphasizing the need for careful management of selenium-cadmium compounds .

- Plant Protection Mechanisms : Research on oilseed rape (Brassica napus) showed that selenium supplementation could protect plants from cadmium-induced oxidative stress. The study reported a significant reduction in lipid peroxidation markers when plants were treated with selenium alongside cadmium, highlighting selenium's protective role against heavy metal toxicity .

The protective effects of selenium against cadmium toxicity can be attributed to several mechanisms:

- Antioxidant Defense : Selenium enhances the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase, which help neutralize reactive oxygen species generated by cadmium exposure.

- Protein Stabilization : Selenium may stabilize proteins affected by cadmium, preserving cellular functions.

- Microbiome Modulation : As seen in honey bees, selenium can influence gut microbiota composition, potentially enhancing resilience against environmental stressors.

Q & A

Q. What are the methodological considerations for synthesizing cadmium selenate in laboratory settings?

this compound synthesis requires precise control of stoichiometric ratios between cadmium and selenate ions, typically achieved by reacting cadmium nitrate with sodium selenate in aqueous solutions under controlled pH (6–8). Post-synthesis, purity can be verified using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS). Solubility data (e.g., Ksp values at 25°C) should guide solvent selection .

Q. How can researchers address discrepancies in this compound's solubility during experimental design?

Solubility inconsistencies often arise from pH variations or competing ion interactions. For example, sulfate ions can inhibit selenate uptake due to shared transport pathways in biological systems. Pre-screening solvents using thermodynamic databases (e.g., Ksp = 2.2 × 10⁻³³ for Cd₃(AsO₄)₂) and validating with ion chromatography ensures reproducibility .

Q. What experimental protocols are recommended for studying this compound's toxicity in plant models?

Use hydroponic or soil-based systems with controlled this compound concentrations (e.g., 0–20 mg/kg soil). Monitor physiological markers like biomass, chlorophyll content, and oxidative stress enzymes (e.g., catalase, superoxide dismutase). Include controls with sulfate supplementation to isolate selenate-specific effects .

Advanced Research Questions

Q. How can ion competition (e.g., selenate vs. silicate) be systematically evaluated in this compound migration studies?

Design batch experiments with varying ion concentrations (e.g., 0.1–10 mM selenate/silicate) in bentonite or synthetic groundwater matrices. Use isotopic tracing (e.g., ⁷⁵Se) and spectroscopic techniques (XANES/EXAFS) to quantify adsorption kinetics and speciation. Statistical tools like ANOVA can resolve competitive binding mechanisms .

Q. What methodological strategies resolve contradictions in cadmium-selenium interactions in plant uptake studies?

Contradictory findings (e.g., selenate increasing cadmium translocation) may stem from plant species variability or soil redox conditions. Employ synchrotron-based micro-XRF to map localized cadmium-selenium distributions in root tissues. Pair with metabolomics (LC-MS) to identify chelators (e.g., phytochelatins) mediating co-transport .

Q. How can microbial communities be leveraged for this compound bioremediation in contaminated environments?

Use anaerobic granular sludge in upflow anaerobic sludge blanket (UASB) reactors, optimizing parameters like hydraulic retention time (HRT: 12–24 hrs) and temperature (psychrophilic vs. mesophilic). Characterize extracellular polymeric substances (EPS) via FTIR and metagenomics to identify selenate-reducing taxa (e.g., Thauera spp.) .

Q. What multi-omics approaches are effective in studying this compound's impact on non-target organisms?

For organisms like honeybees, integrate 16S rRNA sequencing (microbiome shifts), metabolomics (GC-MS for lipid peroxidation markers), and proteomics (MALDI-TOF for oxidative stress proteins). Dose-response assays (e.g., 0–100 µM selenate) can quantify LC₅₀ values and metabolic pathway disruptions .

Q. How can scaling challenges be addressed when translating lab-scale this compound removal techniques to field applications?

Pilot-scale studies should incorporate real-world variables (e.g., fluctuating pH, competing ions). For adsorption-based methods, test iron oxide nanoparticles functionalized with chitosan (e.g., 50–100 nm size) in column reactors. Validate efficiency via ICP-OES and compare with predictive geochemical models (PHREEQC) .

Methodological Resources

- Data Analysis : Use R or Python for multivariate statistics (PCA, cluster analysis) to dissect ion competition datasets .

- Instrumentation : XRD for crystallography, ICP-MS for trace metal quantification, and FTIR for functional group analysis .

- Ethical Replication : Adhere to protocols from Beilstein Journal of Organic Chemistry for experimental transparency and data archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.